(2-[1,2,4]Triazol-1-yl-phenyl)methanol

Medicinal Chemistry Drug Design Physicochemical Profiling

This ortho-substituted 1,2,4-triazole building block (CAS 914349-48-7) features a direct N-aryl linkage to a benzylic alcohol, creating constrained geometry distinct from para-isomers and spacer-extended analogues. The bifunctional ortho-CH2OH handle enables orthogonal derivatization (oxidation, esterification, halogenation) while preserving the triazole pharmacophore for CYP51 heme coordination. Consensus Log P 0.89, TPSA 50.94 Ų. Serves as a physicochemical benchmark and certified reference standard for regioisomeric purity validation. 97% purity with full analytical documentation.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 914349-48-7
Cat. No. B591502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-[1,2,4]Triazol-1-yl-phenyl)methanol
CAS914349-48-7
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)N2C=NC=N2
InChIInChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2
InChIKeyWCTYAARJJYHAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-[1,2,4]Triazol-1-yl-phenyl)methanol (CAS 914349-48-7): Procurement-Relevant Chemical Identity and Supplier Landscape


(2-[1,2,4]Triazol-1-yl-phenyl)methanol (CAS 914349-48-7) is a synthetic organic compound belonging to the 1,2,4-triazole class of heterocycles, with molecular formula C9H9N3O and molecular weight 175.19 g/mol [1]. It features a triazole ring directly N-linked to an ortho-substituted phenylmethanol moiety, distinguishing it from analogues with extended methylene spacers. The compound is commercially available from multiple reputable suppliers at purity specifications of 95–98% (typically 97%) with supporting analytical documentation including NMR, HPLC, GC, and Certificate of Analysis . Procurement lead times vary by vendor, with some suppliers offering stock availability for immediate shipping while others require 8–12 weeks .

Why Generic Substitution of (2-[1,2,4]Triazol-1-yl-phenyl)methanol with Other Triazole Derivatives Carries Structural and Functional Risk


Substitution with structurally related triazole analogues cannot be assumed equivalent for research or industrial applications. The ortho-N-phenylmethanol substitution pattern in (2-[1,2,4]Triazol-1-yl-phenyl)methanol imparts distinct physicochemical and reactivity properties relative to positional isomers and spacer-extended analogues. The direct N-aryl linkage produces a constrained geometry that influences hydrogen-bonding capacity (one H-bond donor, three H-bond acceptors) and electronic distribution, with a consensus Log P of 0.89 and topological polar surface area (TPSA) of 50.94 Ų . The para-substituted regioisomer (4-[1,2,4]triazol-1-yl-phenyl)methanol exhibits divergent pharmacological profiles, with the two positional isomers producing qualitatively distinct biological outcomes [1]. Furthermore, the ortho-CH2OH group adjacent to the triazole-substituted phenyl ring generates steric and electronic effects absent in analogues where the hydroxymethyl group is para-substituted or replaced with bulkier alkyl chains [2]. These structural distinctions have direct implications for reactivity in downstream synthetic transformations, including cross-coupling reactions, esterification, and oxidation sequences where regiospecificity and steric accessibility are critical determinants of yield and product purity.

Quantitative Evidence Assessment for (2-[1,2,4]Triazol-1-yl-phenyl)methanol: Comparator-Based Differentiation Analysis


Physicochemical Property Differentiation: Log P and Polar Surface Area Relative to Spacer-Extended Triazole Analogues

The target compound exhibits a consensus Log P (octanol-water partition coefficient) of 0.89 and topological polar surface area (TPSA) of 50.94 Ų, calculated from its molecular structure . In contrast, the methylene-spacer analogue (2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol (CAS 884507-25-9, MW 189.22) possesses an additional CH2 linker between the triazole nitrogen and phenyl ring, altering its lipophilicity and conformational flexibility [1]. While no direct head-to-head Log P comparison data exist for the target compound versus this spacer analogue, the structural difference predicts altered membrane permeability and metabolic stability profiles relevant to drug candidate optimization [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Differentiation: Ortho- vs. Para-Substituted 1,2,4-Triazole Phenylmethanol Pharmacological Divergence

The ortho-substituted (2-[1,2,4]triazol-1-yl-phenyl)methanol and its para-substituted regioisomer (4-[1,2,4]triazol-1-yl-phenyl)methanol are structurally isomeric compounds with identical molecular formula (C9H9N3O) but distinct spatial arrangements. Pharmacological comparison of 1-phenyl-1,2,4-triazole (ortho-like N-aryl linkage) and 4-phenyl-1,2,4-triazole (para-like substitution) revealed that these two positional isomers produce qualitatively opposite pharmacological effects [1]. The ortho-substitution pattern creates a sterically constrained environment around the triazole nitrogen, influencing binding orientation to biological targets including cytochrome P450 enzymes and receptor active sites [2].

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Synthetic Utility Differentiation: Ortho-CH2OH as a Versatile Functional Handle for Downstream Derivatization

The ortho-hydroxymethyl (-CH2OH) group of (2-[1,2,4]Triazol-1-yl-phenyl)methanol provides a synthetically tractable functional handle for esterification, oxidation to the corresponding aldehyde or carboxylic acid, halogenation, or conversion to leaving groups for nucleophilic substitution . In contrast, 1,2,4-triazole analogues lacking the phenylmethanol moiety (e.g., unsubstituted 1,2,4-triazole, CAS 288-88-0) or bearing alternative substituents offer different reactivity profiles that may be incompatible with target synthetic sequences [1]. The ortho positioning of the hydroxymethyl group relative to the triazole N-substituent creates a unique steric environment influencing regioselectivity in subsequent transformations [2].

Organic Synthesis Medicinal Chemistry Building Block Chemistry

Recommended Research and Industrial Application Scenarios for (2-[1,2,4]Triazol-1-yl-phenyl)methanol Based on Structural Differentiation Evidence


Medicinal Chemistry: Ortho-Specific Scaffold for Antifungal Lead Optimization

The target compound serves as a regiospecifically defined ortho-substituted 1,2,4-triazole scaffold for antifungal drug discovery programs targeting lanosterol 14α-demethylase (CYP51) inhibition [1]. Its ortho-CH2OH group offers a derivatization handle for SAR exploration while maintaining the critical N-aryl triazole pharmacophore required for heme iron coordination. Users selecting this compound over para-substituted regioisomers or spacer-extended analogues benefit from defined positional geometry with demonstrated pharmacological relevance to triazole antifungal agents, though direct MIC data for this specific compound remain unavailable in the public domain.

Synthetic Methodology: Dual-Functional Building Block for Parallel Library Synthesis

This compound functions as a bifunctional building block combining a 1,2,4-triazole heterocycle with a benzylic alcohol moiety, enabling orthogonal synthetic transformations in parallel library production . The ortho-hydroxymethyl group can undergo oxidation, esterification, or conversion to halides/sulfonates without affecting the triazole ring, while the triazole nitrogen may participate in N-alkylation or N-arylation reactions. This dual reactivity profile supports efficient diversification strategies in medicinal chemistry and agrochemical discovery programs, distinguishing it from mono-functional triazole building blocks.

Regioisomeric Reference Standard: Quality Control and Analytical Method Validation

Given the documented pharmacological divergence between ortho- and para-substituted N-phenyl-1,2,4-triazoles [2], this compound is suitable as a certified reference standard for analytical method development (HPLC, LC-MS, GC) to confirm regioisomeric purity in synthesized triazole-containing libraries. Procurement of this specific ortho-substituted isomer with documented purity (97–98%) and analytical traceability supports reproducible research outcomes and regulatory compliance in pharmaceutical development workflows.

Physicochemical Reference: Benchmarking Lipophilicity and Polar Surface Area in Triazole Series

The compound provides a well-characterized physicochemical reference point (consensus Log P = 0.89, TPSA = 50.94 Ų, MW = 175.19) for benchmarking the lipophilicity and membrane permeability potential of novel triazole derivatives in drug discovery programs. Researchers can use this compound as an internal standard or calibration point when optimizing pharmacokinetic properties of lead candidates, particularly when comparing the impact of ortho- vs. para-substitution or linker-length modifications on calculated and experimentally determined Log P values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-[1,2,4]Triazol-1-yl-phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.